Dichlorosilyl(methyldichlorosilyl)methane
Overview
Description
Dichlorosilyl(methyldichlorosilyl)methane is a chemical compound with the molecular formula CH₂Cl₆Si₂. It is also known as bis(trichlorosilyl)methane. This compound is characterized by the presence of two trichlorosilyl groups attached to a central methane molecule. It is a colorless liquid that reacts rapidly with moisture and protic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorosilyl(methyldichlorosilyl)methane can be synthesized through the reaction of dichloromethane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The reaction can be represented as follows:
[ \text{CH}_2\text{Cl}_2 + 2 \text{HSiCl}_3 \rightarrow \text{CH}_2(\text{SiCl}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Dichlorosilyl(methyldichlorosilyl)methane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding silanes.
Reduction: Can be reduced to form lower chlorosilanes.
Common Reagents and Conditions
Water: Hydrolysis reaction.
Amines and Alcohols: For nucleophilic substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Silanols: From hydrolysis.
Aminosilanes and Alkoxysilanes: From substitution reactions.
Lower Chlorosilanes: From reduction reactions.
Scientific Research Applications
Dichlorosilyl(methyldichlorosilyl)methane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Employed in the production of high-performance materials, such as coatings and adhesives, due to its ability to enhance mechanical and thermal properties
Mechanism of Action
The mechanism of action of dichlorosilyl(methyldichlorosilyl)methane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and occur under mild conditions. The molecular targets include hydroxyl groups on surfaces or within biomolecules, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Similar in structure but contains methyl groups instead of trichlorosilyl groups.
Trichlorovinylsilane: Contains a vinyl group instead of a methane backbone.
Dichlorodimethylsilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
Dichlorosilyl(methyldichlorosilyl)methane is unique due to the presence of two trichlorosilyl groups, which confer high reactivity and versatility in forming siloxane bonds. This makes it particularly useful in applications requiring strong and stable silicon-oxygen linkages .
Properties
IUPAC Name |
dichloro-(dichlorosilylmethyl)-methylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl4Si2/c1-8(5,6)2-7(3)4/h7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPLWQPZAOILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[SiH](Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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